Benzene,dichloro(trichlorosilyl)-

Description

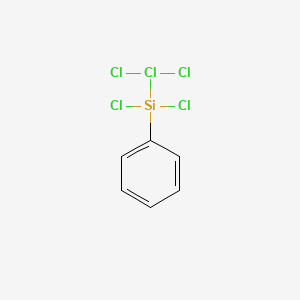

Benzene,dichloro(trichlorosilyl)-, also known as (Dichlorophenyl)trichlorosilane (CAS 27137-85-5), is a chlorinated organosilicon compound with the molecular formula C₆H₃Cl₅Si. It features a benzene ring substituted with two chlorine atoms and a trichlorosilyl (-SiCl₃) group. This compound is part of a broader class of silicon-based aromatic derivatives, which are critical intermediates in synthesizing silicones, resins, and surface-modifying agents . Its hybrid structure combines the reactivity of silicon chlorides with the stability of aromatic systems, enabling applications in polymer crosslinking and functional material synthesis.

Properties

Molecular Formula |

C6H5Cl5Si |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

dichloro-(dichloro-λ3-chloranyl)-phenylsilane |

InChI |

InChI=1S/C6H5Cl5Si/c7-11(8)12(9,10)6-4-2-1-3-5-6/h1-5H |

InChI Key |

KFDNAYWHZRRLKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, dichloro(trichlorosilyl)- typically involves the chlorination of benzene derivatives. One common method is the chlorination of chlorobenzene using a heterogeneous catalyst such as NaY zeolite . The reaction is carried out in two steps: initially, chlorine is added in an equimolar amount relative to chlorobenzene, followed by a small excess of chlorine in the second step. This method ensures high selectivity and conversion rates.

Industrial Production Methods

Industrial production of Benzene, dichloro(trichlorosilyl)- often employs similar chlorination techniques, utilizing catalysts to enhance reaction efficiency and selectivity. The use of zeolites and other mineral compounds as catalysts allows for high conversion rates and the possibility of catalyst regeneration and reuse .

Chemical Reactions Analysis

Types of Reactions

Benzene, dichloro(trichlorosilyl)- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as hydroxide ions, leading to the formation of phenols and other derivatives.

Common Reagents and Conditions

Chlorination: Chlorine gas in the presence of a catalyst.

Nitration: Nitric acid and sulfuric acid.

Sulfonation: Sulfur trioxide or chlorosulfonic acid.

Major Products Formed

Phenols: Formed through nucleophilic substitution reactions.

Halogenated Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzene, dichloro(trichlorosilyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene, dichloro(trichlorosilyl)- involves its reactivity with nucleophiles and electrophiles. The trichlorosilyl group enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene,dichloro(trichlorosilyl)- with structurally related organosilicon and chlorinated benzene derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications | Key Differences |

|---|---|---|---|---|---|

| Benzene,dichloro(trichlorosilyl)- | 27137-85-5 | C₆H₃Cl₅Si | 2 Cl, 1 SiCl₃ on benzene | Silicone precursors, surface coatings | Highest chlorine content among analogs |

| Phenyldichlorosilane | 1631-84-1 | C₆H₆Cl₂Si | 1 SiCl₂H on benzene | Siloxane synthesis, adhesives | Reduced Cl, higher H content |

| Phenyltrichlorosilane | 98-13-5 | C₆H₅Cl₃Si | 1 SiCl₃ on benzene | Waterproofing agents, resins | No additional Cl on benzene ring |

| Benzene,1,2-dichloro-4-(trichloromethyl)- | N/A | C₇H₃Cl₅ | 2 Cl, 1 CCl₃ on benzene | Pesticide intermediates | Carbon-based Cl substituent (CCl₃) |

| Benzene,1,2,4-trichloro- | 120-82-1 | C₆H₃Cl₃ | 3 Cl on benzene | Solvents, dielectric fluids | No silicon; purely chlorinated aromatic |

Structural and Functional Analysis

Chlorination Patterns :

- Benzene,dichloro(trichlorosilyl)- has two chlorine atoms on the benzene ring and three on silicon, providing dual reactivity (electrophilic aromatic substitution and Si-Cl hydrolysis). In contrast, Phenyldichlorosilane (C₆H₆Cl₂Si) has fewer Cl atoms and a SiCl₂H group, making it less reactive toward hydrolysis but more versatile in controlled polymerizations .

- Phenyltrichlorosilane (C₆H₅Cl₃Si) lacks ring chlorination, limiting its utility in reactions requiring aromatic electrophilic substitution but enhancing its role in silicon network formation .

Reactivity: The Si-Cl bonds in Benzene,dichloro(trichlorosilyl)- are highly susceptible to hydrolysis, forming silanol intermediates. This contrasts with carbon-chlorine bonds in analogs like Benzene,1,2,4-trichloro- (C₆H₃Cl₃), which are more stable and require harsh conditions for substitution .

Toxicity and Environmental Impact: Chlorinated silicon compounds are generally less persistent in the environment than purely chlorinated aromatics (e.g., Benzene,1,2-dichloro-), as Si-Cl bonds hydrolyze to less toxic silanols. However, their acute toxicity is comparable to other chlorobenzenes, with EPA maximum residue limits (MRLs) for similar compounds set at 0.2 µg/L in water systems .

Applications: Benzene,dichloro(trichlorosilyl)- is specialized in high-performance silicones due to its dual functionality. Phenyldichlorosilane is more commonly used in industrial sealants, while non-silicon derivatives like Benzene,1,2,4-trichloro- serve as solvents or intermediates in agrochemicals .

Research Findings and Data Tables

Thermochemical Properties (Representative Data)

| Property | Benzene,dichloro(trichlorosilyl)- | Phenyldichlorosilane | Benzene,1,2,4-trichloro- |

|---|---|---|---|

| Boiling Point (°C) | ~250–300 (estimated) | 205–210 | 213–214 |

| Density (g/cm³) | ~1.6–1.8 | 1.32 | 1.46 |

| Hydrolysis Reactivity | High (Si-Cl) | Moderate (Si-Cl₂H) | Low (C-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.